1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime
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Overview
Description
1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carbaldehyde group and an oxime functional group attached to a 2-chlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime typically involves the following steps:
Formation of 1,3-benzodioxole-5-carbaldehyde: This can be achieved by the methylenation of catechol with disubstituted halomethanes.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-benzodioxole-5-carbaldehyde O-methyloxime
- 1,3-benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
- 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone
Uniqueness
1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] 2-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-2-1-3-11(12)15(18)21-17-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2/b17-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYLQDXUHQSEH-CAOOACKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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